molecular formula C15H11Cl2N3 B2628090 7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477862-04-7

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine

Cat. No. B2628090
M. Wt: 304.17
InChI Key: JMYBUGPTWFOBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Diuretic Agents : Research has shown the synthesis of quinazolinone derivatives with potential diuretic activity. Compounds containing quinazolin-4(3H)-one derivatives were prepared and evaluated, with some showing significant diuretic effects (Maarouf et al., 2004).
  • Antimicrobial and Anti-inflammatory : Novel series of quinazoline derivatives have been synthesized and screened for antimicrobial, analgesic, and anti-inflammatory properties. Some compounds demonstrated good activity against microbes and showed promise as potential sources for developing treatments with lesser side effects (Dash et al., 2017).
  • Anticancer Activity : The anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives was explored, highlighting their potential as antitumor agents. Some compounds exhibited remarkable activity against certain cancer cell lines, providing insights into the pharmacophoric requirements for inhibiting tumor growth (Noolvi & Patel, 2013).

Chemical Synthesis and Characterization

  • Structural Development : Research has been conducted on the synthesis and characterization of quinazoline derivatives, including those with substitutions that may influence biological activity. These studies contribute to the understanding of how structural variations can affect the properties of quinazoline compounds (Yan & Ouyang, 2013).

Potential Therapeutic Applications

  • Antibacterial and Antifungal Activities : The synthesis of quinazolone derivatives and their screening for antibacterial and antifungal properties have been reported. This research emphasizes the potential of quinazoline compounds in developing new antibiotics and antifungal agents (Seshavataram & Subba Rao, 1977).

properties

IUPAC Name

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-11-5-6-12-14(7-11)19-9-20-15(12)18-8-10-3-1-2-4-13(10)17/h1-7,9H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYBUGPTWFOBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-[(2-chlorophenyl)methyl]quinazolin-4-amine

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